molecular formula C23H19N5O2 B2587603 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034508-54-6

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2587603
CAS No.: 2034508-54-6
M. Wt: 397.438
InChI Key: JMNWZVBNHARYBK-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine and imidazole intermediates, followed by their coupling with a xanthene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution can be performed using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of a pyrazine ring, an imidazole ring, and a xanthene core. This unique structure imparts specific properties, such as potential fluorescence and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide, identified by its CAS number 2034508-54-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N5O2C_{23}H_{19}N_{5}O_{2} with a molecular weight of 397.4 g/mol. The structure features a xanthene backbone, which is known for its fluorescence properties, combined with a pyrazinyl-imidazolyl side chain that may contribute to its biological interactions.

Table 1: Basic Properties

PropertyValue
CAS Number2034508-54-6
Molecular FormulaC23H19N5O2C_{23}H_{19}N_{5}O_{2}
Molecular Weight397.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and imidazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The unique structure of this compound may enhance these effects through mechanisms such as:

  • Inhibition of Kinase Activity : Many imidazole derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
  • Interference with DNA Repair Mechanisms : By disrupting the normal function of DNA repair proteins, these compounds can sensitize cancer cells to chemotherapy.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various studies. Compounds similar in structure have demonstrated efficacy against bacteria and fungi, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Neuroprotective Effects

Emerging research indicates that xanthene derivatives can exhibit neuroprotective properties. The ability of this compound to cross the blood-brain barrier could be pivotal in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is supported by findings that xanthene derivatives can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to our compound, against human cancer cell lines. Results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity, leading to increased apoptosis rates in treated cells .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, indicating effective antibacterial action .

Study 3: Neuroprotection

Research conducted on xanthene derivatives demonstrated their potential neuroprotective effects in vitro. These compounds were shown to reduce neuronal cell death induced by oxidative stress, suggesting a promising avenue for treating neurodegenerative conditions .

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-23(27-12-14-28-13-11-26-22(28)18-15-24-9-10-25-18)21-16-5-1-3-7-19(16)30-20-8-4-2-6-17(20)21/h1-11,13,15,21H,12,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNWZVBNHARYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CN=C4C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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